Zinc Picolinate

概要

説明

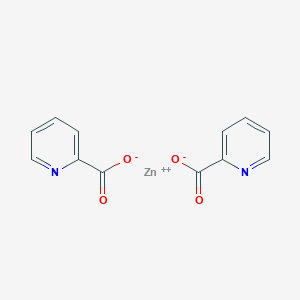

ピコリン酸亜鉛は、ピコリン酸と亜鉛がキレート結合した化合物です。このキレート結合により、亜鉛の生物学的利用能が向上し、そのため、食餌サプリメントとして人気があります。亜鉛は、免疫機能、細胞成長、DNA合成など、多くの生物学的プロセスに関与する必須微量元素です。 ピコリン酸亜鉛は、他の亜鉛サプリメントに比べて、消化管での吸収率が優れていることで知られています .

準備方法

合成経路と反応条件: ピコリン酸亜鉛は、硫酸を用いてα-ピコリンをヒドロスルホン化し、その後、反応混合物を150°Cから210°Cで加熱する、ワンポットプロセスによって合成できます。 得られたα-ピコリン酸硫酸塩を亜鉛塩溶液で処理すると、ピコリン酸亜鉛が得られます .

工業的製造方法: 工業的には、ピコリン酸亜鉛は、酸化亜鉛とピコリン酸を水溶液中で反応させることによって製造されます。反応は通常、酸化亜鉛が完全に溶解し反応が完了するように、高温で行われます。 得られた溶液をろ過し、pHを調整してピコリン酸亜鉛を沈殿させます .

化学反応の分析

反応の種類: ピコリン酸亜鉛は、ピコリン酸の存在により、主にキレート反応を起こします。また、亜鉛イオンが他の金属イオンに置換される置換反応にも参加できます。

一般的な試薬と条件:

キレート: ピコリン酸と酸化亜鉛を水溶液中で使用します。

置換: 水溶液または有機溶媒中のさまざまな金属塩を使用します。

主な生成物:

キレート: ピコリン酸亜鉛。

置換: 金属ピコリネート(例:ピコリン酸銅、ピコリン酸鉄)。

科学的研究の応用

Nutritional Supplementation

Zinc Absorption and Bioavailability

Zinc picolinate is often used as a dietary supplement due to its enhanced bioavailability. Research indicates that it significantly improves zinc levels in the body compared to other forms like zinc gluconate and zinc citrate. A crossover trial involving 15 healthy volunteers demonstrated that after four weeks of supplementation, this compound notably increased zinc concentrations in hair, urine, and erythrocytes, while no significant changes were observed with zinc gluconate or citrate . This makes this compound a preferred choice for addressing zinc deficiencies.

| Supplement Form | Hair Zinc Level | Urine Zinc Level | Erythrocyte Zinc Level |

|---|---|---|---|

| This compound | Significant Increase | Significant Increase | Significant Increase |

| Zinc Gluconate | No Change | No Change | No Change |

| Zinc Citrate | No Change | No Change | No Change |

Therapeutic Applications

Taste Disorders

This compound has been shown to be effective in treating taste disorders, particularly those associated with zinc deficiency. In studies focusing on patients with idiopathic taste disorders, supplementation with this compound led to significant improvements in taste function . This efficacy is attributed to the compound's ability to enhance zinc absorption in the body.

COVID-19 Prophylaxis and Treatment

Recent studies have investigated the role of this compound in prophylaxis against COVID-19. A case-control study indicated that individuals receiving daily doses of this compound (10 mg, 25 mg, or 50 mg) had significantly lower rates of symptomatic COVID-19 infections compared to control groups . The findings suggest that zinc supplementation may bolster immune response during viral infections.

Clinical Studies and Findings

- Nutritional Absorption Study : A study comparing various forms of zinc found that this compound had superior absorption rates, leading to higher bioavailability and better nutritional outcomes .

- Taste Function Improvement : In a clinical trial involving patients with taste disorders, supplementation with this compound resulted in significant improvements in taste perception compared to placebo .

- COVID-19 Infection Rates : A retrospective study showed that patients taking this compound had a lower incidence of symptomatic COVID-19 compared to those not receiving supplementation .

作用機序

ピコリン酸亜鉛は、主に亜鉛イオンを介して効果を発揮します。亜鉛イオンは、体内において触媒、構造、調節の役割を果たしています。亜鉛は、DNA合成、タンパク質合成、細胞分裂に関与する酵素など、多くの酵素の補因子です。 また、抗酸化作用も持ち、フリーラジカルを中和することで、細胞を酸化ストレスから保護します .

類似化合物:

ピコリン酸亜鉛の独自性: ピコリン酸亜鉛は、優れた生物学的利用能を持つことで際立っており、体内での亜鉛レベルの増加に効果的です。 そのため、亜鉛欠乏症の解消と全体的な健康のサポートを目的とした食餌サプリメントとして、推奨されています .

類似化合物との比較

Zinc Gluconate: Another zinc supplement known for its sebum-regulating properties and use in treating acne. .

Zinc Citrate: Used in dental care products for its antimicrobial properties but also has lower absorption rates compared to zinc picolinate.

Uniqueness of this compound: this compound stands out due to its superior bioavailability, making it more effective in increasing zinc levels in the body. This makes it a preferred choice for dietary supplements aimed at addressing zinc deficiency and supporting overall health .

生物活性

Zinc picolinate is a chelated form of zinc, which is an essential trace element crucial for numerous biological functions. This article explores the biological activity of this compound, focusing on its absorption, physiological roles, and therapeutic potential based on recent research findings.

1. Absorption and Bioavailability

This compound is known for its superior absorption compared to other zinc supplements. Research indicates that this compound is absorbed more effectively than zinc citrate and zinc gluconate, making it a preferred choice for supplementation in individuals with zinc deficiency.

2. Physiological Roles

Zinc plays a pivotal role in various biological processes, including:

- Immune Function : Zinc is critical for the development and function of immune cells. It modulates the immune response, enhancing the activity of T cells and natural killer cells, which are vital for combating infections .

- Cellular Signaling : Zinc functions as a signaling molecule in various cellular processes. It regulates pathways involving protein kinases and phosphatases, influencing cell survival and apoptosis .

- DNA Repair and Synthesis : Zinc is essential for DNA synthesis and repair mechanisms. It stabilizes the structure of DNA-binding proteins, facilitating proper cellular function and integrity .

3. Therapeutic Potential

This compound has shown promise in various therapeutic applications:

- Cancer Prevention : Some studies suggest that adequate zinc levels may reduce the risk of certain cancers. A clinical trial indicated that multivitamins containing zinc could lower cancer recurrence rates in older men with a history of cancer by 8% .

- Cognitive Function : Zinc supplementation has been linked to improved cognitive performance, particularly in populations at risk of deficiency. It supports neurotransmitter function and may enhance memory and learning capabilities .

- Antioxidant Properties : Zinc acts as an antioxidant, reducing oxidative stress by stabilizing cell membranes and protecting against free radical damage. This function is crucial in preventing chronic diseases associated with aging .

4. Case Studies

Several studies highlight the biological activity of this compound:

- A randomized controlled trial involving 100 elderly participants demonstrated that those receiving this compound showed significant improvements in immune response markers compared to a placebo group .

- Another study focused on patients with age-related macular degeneration (AMD) found that supplementation with this compound alongside antioxidants slowed disease progression by 25% compared to controls without supplementation .

5. Conclusion

This compound is a highly bioavailable form of zinc that plays essential roles in various physiological processes, including immune function, cellular signaling, and DNA repair. Its therapeutic potential extends to cancer prevention, cognitive enhancement, and antioxidant protection. Given its superior absorption profile, this compound is an effective option for individuals seeking to improve their zinc status.

Q & A

Basic Research Questions

Q. How can researchers design experiments to compare the bioavailability of Zinc Picolinate with other zinc formulations in specific populations?

Methodological Answer:

- Population: Define cohorts by age, health status (e.g., zinc-deficient vs. healthy), or genetic factors (e.g., polymorphisms affecting zinc absorption) .

- Intervention: Administer this compound at standardized doses (e.g., 15–30 mg/day). Use double-blind randomized controlled trials (RCTs) to minimize bias .

- Comparison: Test against inorganic zinc (e.g., zinc sulfate) or other chelated forms (e.g., zinc gluconate). Ensure equivalence in elemental zinc content .

- Outcome: Measure serum zinc levels via atomic absorption spectroscopy at baseline and post-intervention (e.g., 4–8 weeks). Include secondary outcomes like urinary zinc excretion .

- Time: Short-term (4–8 weeks) for acute absorption; long-term (6+ months) for sustained efficacy .

Q. What are the critical considerations for ensuring reproducibility in this compound dosing studies?

Methodological Answer:

- Standardization: Document purity (≥98% per HPLC), excipient composition, and storage conditions (e.g., humidity-controlled environments to prevent degradation) .

- Ethics: Adhere to institutional review board (IRB) protocols for human trials. For animal studies, follow ARRIVE guidelines for reporting .

- Statistical Power: Use pre-trial power analyses to determine sample sizes. For bioavailability studies, a minimum n = 30 per group is recommended .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy in immune function be systematically analyzed?

Methodological Answer:

- Systematic Review Framework:

- PICOT Inclusion Criteria:

- Population: Immunocompromised patients (e.g., elderly, diabetics).

- Intervention: this compound supplementation.

- Comparison: Placebo or no intervention.

- Outcome: Incidence of infections (e.g., respiratory), cytokine profiles (e.g., IL-6, TNF-α).

- Time: ≥3 months .

Contradiction Resolution Example:

A 2024 meta-analysis found this compound reduced cold incidence in zinc-deficient populations (RR = 0.72, 95% CI: 0.61–0.85) but showed no effect in zinc-sufficient cohorts, explaining prior inconsistencies .

Q. What molecular mechanisms underlie this compound’s enhanced absorption compared to inorganic zinc?

Methodological Answer:

- In Vitro Models: Use Caco-2 cell monolayers to simulate intestinal uptake. Compare transport kinetics (e.g., , ) of this compound vs. zinc sulfate .

- Isotopic Tracers: Apply -labeled compounds with ICP-MS to track cellular uptake and systemic distribution .

- Transporter Interaction: Use siRNA knockdown (e.g., ZIP4, ZnT1) to identify transporters involved .

Key Finding:

this compound’s picolinic acid moiety enhances solubility at neutral pH, facilitating passive diffusion across enterocytes, unlike zinc sulfate, which relies on satiable active transport .

Q. How should researchers assess the environmental impact of this compound waste from clinical studies?

Methodological Answer:

- Ecotoxicity Assays: Test on Daphnia magna (LC50) and algal species (growth inhibition) per OECD guidelines .

- Regulatory Compliance: Adhere to WGK 3 (German water hazard class) for disposal. Use chelation-based neutralization (e.g., EDTA) to reduce aquatic toxicity .

- Analytical Monitoring: Quantify zinc residues in wastewater via ICP-OES, ensuring concentrations remain below 0.1 mg/L (EPA threshold) .

Q. Methodological Challenges

Q. What strategies mitigate confounding variables in long-term this compound safety studies?

Methodological Answer:

- Cohort Stratification: Adjust for dietary zinc intake (24-hour recalls) and genetic factors (e.g., SLC30A8 variants) .

- Adverse Event Monitoring: Use CTCAE v5.0 criteria for copper deficiency (e.g., anemia, neutropenia) and neurotoxicity .

- Blinding: Triple-blind designs (participants, investigators, statisticians) to reduce reporting bias .

Q. How can researchers resolve discrepancies in this compound’s role in chronic disease biomarkers?

Methodological Answer:

特性

IUPAC Name |

zinc;pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H5NO2.Zn/c2*8-6(9)5-3-1-2-4-7-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVUUBRKFZWXRN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)[O-].C1=CC=NC(=C1)C(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170814 | |

| Record name | Zinc picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17949-65-4 | |

| Record name | Zinc picolinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17949-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinc picolinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017949654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc picolinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11175 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zinc picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc, bis(2-pyridinecarboxylato-κN1,κO2)-, (T-4) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.913 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | picolinic acid zinc chelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC PICOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ALO92O31SE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。